2,3,5,8-Tetramethyldecane

Description

Overview of Branched Alkane Research in Contemporary Chemistry

Contemporary research on branched alkanes is a dynamic and multifaceted field. A primary area of investigation involves their synthesis and characterization, with a focus on developing selective and efficient methods to produce specific isomers. bohrium.comstackexchange.com The unique physical and chemical properties of branched alkanes, which differ significantly from their linear counterparts, make them valuable in various applications. For instance, highly branched alkanes are crucial for enhancing the octane (B31449) number of gasoline. bohrium.com

In the realm of materials science, the structure of branched alkanes influences the properties of polymers and other materials. plymouth.ac.uk Their incorporation can affect melting points, viscosity, and other physical characteristics. longdom.org Furthermore, branched alkanes are increasingly studied in the context of biofuels and sustainable energy, with research aimed at optimizing their production from renewable sources. numberanalytics.comacs.org The microbial biosynthesis of alkanes, including branched-chain varieties, is a promising area of research, though challenges such as low product titers remain. biofueljournal.com

Historical Context of Branched Hydrocarbon Studies

The study of hydrocarbons dates back to the 19th century, with initial classifications based on their natural sources. britannica.com The concept of structural isomerism, fundamental to understanding branched alkanes, emerged during this period as chemists realized that compounds could share the same molecular formula but possess different atomic arrangements. psu.edu

Early investigations were largely driven by the burgeoning petroleum industry, where the separation and identification of different hydrocarbon isomers were critical for improving fuel quality. The development of spectroscopic techniques in the 20th century, such as nuclear magnetic resonance (NMR) and mass spectrometry, revolutionized the study of branched hydrocarbons, allowing for detailed structural elucidation. plymouth.ac.uk These advancements paved the way for a deeper understanding of the complex mixtures of hydrocarbons found in crude oil and the development of sophisticated synthetic methodologies. plymouth.ac.uk The synthesis of specific branched alkanes has been crucial for confirming their presence in natural sources and for studying their properties in a controlled manner. plymouth.ac.uk

Unique Structural Features and Stereochemical Considerations of 2,3,5,8-Tetramethyldecane

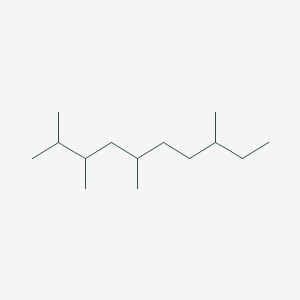

This compound is a saturated hydrocarbon with the molecular formula C14H30. smolecule.comnih.gov Its structure consists of a ten-carbon decane (B31447) backbone substituted with four methyl groups at positions 2, 3, 5, and 8. smolecule.comnih.gov This specific arrangement of methyl groups gives rise to several stereogenic centers, making the stereochemistry of this molecule particularly complex.

Current Research Challenges and Future Perspectives in Branched Alkane Chemistry

Despite significant progress, the field of branched alkane chemistry faces several challenges. One of the primary hurdles is the selective functionalization of specific C-H bonds within a complex branched alkane. nih.govrsc.org The similar bond dissociation energies of primary, secondary, and tertiary C-H bonds make it difficult to achieve high regioselectivity in reactions. nih.govrsc.org

Another challenge lies in the efficient and scalable synthesis of highly branched alkanes with specific stereochemistry. bohrium.com While various synthetic methods exist, they often involve multiple steps and may produce a mixture of isomers, requiring complex purification processes. stackexchange.com

Future research in this area will likely focus on the development of novel catalytic systems for the selective synthesis and functionalization of branched alkanes. nih.govrsc.org Advances in computational chemistry will play a crucial role in predicting the properties of different isomers and guiding the design of new synthetic strategies. numberanalytics.com Furthermore, the exploration of branched alkanes from natural sources and their potential applications in areas such as biodegradable lubricants and advanced biofuels will continue to be a significant research direction. numberanalytics.comunl.pt

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H30 | smolecule.comnih.govchemeo.com |

| Molecular Weight | 198.39 g/mol | smolecule.comnih.govchemeo.com |

| IUPAC Name | This compound | smolecule.comnih.gov |

| CAS Number | 192823-15-7 | smolecule.comchemeo.com |

| Boiling Point (Predicted) | 517.96 K | chemeo.com |

| Melting Point (Predicted) | 187.54 K | chemeo.com |

| Water Solubility (Predicted) | -4.72 (log10 mol/l) | chemeo.com |

| LogP (Octanol/Water Partition Coefficient) | 5.131 | chemeo.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5,8-tetramethyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30/c1-7-12(4)8-9-13(5)10-14(6)11(2)3/h11-14H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIADNINQBIUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCC(C)CC(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337936 | |

| Record name | 2,3,5,8-Tetramethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192823-15-7 | |

| Record name | 2,3,5,8-Tetramethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reaction Mechanisms of 2,3,5,8 Tetramethyldecane

Mechanistic Investigations of Alkane Cracking and Pyrolysis

Cracking is the process of breaking down large hydrocarbon molecules into smaller, more valuable ones. chemguide.co.uk This can be achieved through thermal means (pyrolysis) or with the aid of a catalyst.

Thermal cracking, or pyrolysis, occurs at high temperatures (450°C to 900°C) and pressures and proceeds through a free-radical chain mechanism. docbrown.infolibretexts.org This process does not involve ionic intermediates. shodhsagar.com The mechanism can be described in three main stages: initiation, propagation, and termination.

Initiation: The process begins with the homolytic fission of a carbon-carbon (C-C) bond, which has a lower bond enthalpy than a carbon-hydrogen (C-H) bond, creating two smaller alkyl free radicals. docbrown.info The presence of methyl branches in 2,3,5,8-tetramethyldecane can influence which C-C bond is most likely to break.

Example Initiation Step: R-R' → R• + R'•

Propagation: The highly reactive free radicals can undergo several types of reactions, which propagate the chain. psu.edu

Hydrogen Abstraction: A radical can abstract a hydrogen atom from another alkane molecule, creating a new alkane and a new, larger free radical.

β-Scission: A larger radical can break at the C-C bond that is beta to the carbon with the unpaired electron, yielding a smaller, stable alkene (like ethene or propene) and a new, smaller alkyl radical. psu.edu This is the key step that leads to the formation of smaller hydrocarbon products.

Termination: The reaction chain concludes when two free radicals combine to form a stable, non-radical product. psu.edu

The thermal degradation of branched alkanes like this compound typically yields a mixture of smaller alkanes and alkenes. docbrown.info

Catalytic cracking achieves the breakdown of large hydrocarbons at lower temperatures (around 500°C) and pressures than thermal cracking by using a catalyst, typically a zeolite. chemguide.co.uklibretexts.org This process generates a high proportion of branched alkanes and aromatic hydrocarbons, which are valuable components of gasoline. libretexts.orgshodhsagar.com

The mechanism involves the formation of carbocation intermediates (specifically carbenium ions) on the acidic sites of the zeolite catalyst. chemguide.co.uk

Carbocation Formation: The reaction can be initiated by the protonation of an alkane molecule at a Brønsted acid site on the catalyst, forming a five-coordinate carbonium ion. This unstable intermediate can then collapse to produce a carbenium ion (a trivalent, positively charged carbon) and either hydrogen or a smaller alkane. researchgate.net

Hydride Abstraction: For branched alkanes containing tertiary hydrogens, the reaction can also be propagated via hydride ion abstraction by another carbenium ion or at a Lewis acid site, directly forming a more stable tertiary carbenium ion. researchgate.net

Rearrangement and β-Scission: The resulting carbenium ion can rearrange to a more stable form. Subsequently, it undergoes β-scission, where the C-C bond beta to the positively charged carbon breaks. This step yields an alkene and a new, smaller carbenium ion, which can then continue the reaction chain. mdpi.com

Zeolite catalysts, with their shape-selective properties, can influence the product distribution, favoring the formation of hydrocarbons in the C5-C10 range. chemguide.co.ukshodhsagar.com

| Feature | Thermal Cracking | Catalytic Cracking |

| Temperature | High (450°C - 900°C) docbrown.info | Lower (approx. 500°C) chemguide.co.uk |

| Pressure | High (up to 70 atm) libretexts.org | Moderate libretexts.org |

| Catalyst | None | Zeolites (Aluminosilicates) libretexts.org |

| Mechanism | Free Radical Chain Reaction shodhsagar.com | Ionic (Carbocation Intermediates) chemguide.co.uk |

| Primary Products | High proportion of alkenes libretexts.org | High proportion of branched alkanes and aromatics shodhsagar.com |

Isomerization Reactions and Skeletal Rearrangements

Isomerization is a process that rearranges the molecular structure of straight-chain or lightly branched alkanes into more highly branched isomers, which have higher octane (B31449) numbers. tandfonline.com This is a critical process for upgrading gasoline quality. tue.nl

On a monofunctional acid catalyst, such as sulfated zirconia or certain zeolites, isomerization proceeds via a carbenium ion mechanism. tandfonline.comchempedia.info The catalytic cycle involves several key steps:

Chain Initiation: The process starts with the formation of a carbenium ion from the parent alkane. This can occur through the protonation of a trace amount of olefin impurity or by the catalyst abstracting a hydride ion from the alkane. tandfonline.com

Carbenium Ion Rearrangement: The carbenium ion undergoes skeletal rearrangement to form a more stable isomer. This occurs through a series of steps, including hydride shifts and alkyl (typically methyl) shifts. The rearrangement often proceeds through a protonated cyclopropane (B1198618) (PCP) intermediate. tandfonline.com

Chain Propagation: The rearranged, isomerized carbenium ion then abstracts a hydride ion from a new, incoming alkane molecule. This produces the final iso-alkane product and a new carbenium ion, which continues the catalytic cycle. tandfonline.com

Side reactions such as cracking can occur, especially with strong acid catalysts, which reduces the selectivity towards the desired isomers. tandfonline.com

To improve selectivity and allow for lower reaction temperatures, bifunctional catalysts are commonly used. tandfonline.com These catalysts possess both metal sites (e.g., platinum) and acid sites (e.g., on a zeolite or alumina (B75360) support). tandfonline.comrsc.org The mechanism is a well-coordinated sequence:

Dehydrogenation: The parent alkane, such as this compound, is first dehydrogenated on a metal site to form an alkene intermediate. mdpi.comresearchgate.net

Carbenium Ion Formation: The alkene migrates to a nearby acid site, where it is protonated to form a carbenium ion. mdpi.comtandfonline.com

Skeletal Isomerization: The carbenium ion undergoes skeletal rearrangement on the acid site, as described in the acid-catalyzed mechanism. researchgate.net

Isomer Deprotonation: The isomerized carbenium ion is deprotonated back to an iso-alkene.

Hydrogenation: The iso-alkene migrates back to a metal site, where it is hydrogenated to form the final branched alkane product. researchgate.net

This bifunctional pathway offers greater control over the reaction, minimizing the cracking side reactions that are more prevalent in purely acid-catalyzed systems. rsc.org

| Step | Function | Catalyst Site | Intermediate/Product |

| 1 | Dehydrogenation | Metal (e.g., Platinum) | Alkene |

| 2 | Protonation | Acid (e.g., Zeolite) | Carbenium Ion |

| 3 | Isomerization | Acid (e.g., Zeolite) | Isomerized Carbenium Ion |

| 4 | Deprotonation | Acid (e.g., Zeolite) | Iso-alkene |

| 5 | Hydrogenation | Metal (e.g., Platinum) | Iso-alkane |

The isomerization of alkanes is governed by both thermodynamic and kinetic factors.

Thermodynamics: Alkane isomerization reactions are generally slightly exothermic. tandfonline.com From a thermodynamic standpoint, this means that lower reaction temperatures favor the formation of more highly branched isomers. At higher temperatures, the chemical equilibrium shifts back towards the less branched or linear alkanes. tandfonline.com

Kinetics: Despite the thermodynamic preference for lower temperatures, sufficient thermal energy is required to overcome the activation energy of the reaction. Therefore, a compromise temperature is necessary to achieve a reasonable reaction rate without adversely affecting the equilibrium position. tandfonline.com The rate of isomerization is controlled by the relative rates of the various steps in the catalytic cycle, including hydride and alkyl shifts. tandfonline.com

The choice of catalyst is crucial. Catalysts with strong acid sites can lead to faster reactions but may also promote undesirable cracking. mdpi.com The pore structure of zeolite catalysts can also impart shape selectivity, influencing which isomers can form and diffuse out of the catalyst pores, thereby affecting the final product distribution. tue.nl

C-H Bond Activation and Functionalization Strategies

The structure of this compound features a variety of C-H bonds—primary (1°), secondary (2°), and tertiary (3°)—presenting a testbed for regioselective functionalization. The development of methods to selectively target one type of C-H bond over others is a central goal in this field. Strategies generally fall into three major categories: radical-initiated pathways, carbene or nitrene insertions, and transition metal-mediated C-H activation. rsc.org

| Bond Type | Location on Carbon Atom | Number of Bonds | Relative Bond Dissociation Energy (BDE) |

|---|---|---|---|

| Primary (1°) | C1, C1' (on C2), C2' (on C3), C3' (on C5), C4' (on C8) | 18 | Highest (~100 kcal/mol) |

| Secondary (2°) | C4, C6, C7, C9, C10 | 10 | Intermediate (~98 kcal/mol) |

| Tertiary (3°) | C2, C3, C5, C8 | 4 | Lowest (~96 kcal/mol) |

Photochemical and Photocatalytic C-H Activation in Alkanes

Photocatalysis offers a mild and efficient approach to activate the strong C-H bonds of alkanes under ambient conditions. rsc.orgresearchgate.net These methods typically involve a photocatalyst that, upon light absorption, becomes a potent oxidant capable of abstracting a hydrogen atom from the alkane substrate in a process known as Hydrogen Atom Transfer (HAT). nih.govresearchgate.net

Several photocatalytic systems have been developed for this purpose. Decatungstate anions ([W₁₀O₃₂]⁴⁻) are highly effective HAT photocatalysts that can activate a wide range of hydrocarbons, including gaseous alkanes. vapourtec.comacs.org Upon photoexcitation, the decatungstate catalyst abstracts a hydrogen atom from the alkane, generating a carbon-centered radical. acs.org This radical can then be trapped by various reagents to form new C-C or C-heteroatom bonds. vapourtec.comnih.gov Similarly, cerium- and uranyl-based photocatalysts have demonstrated efficacy in functionalizing alkanes through related HAT mechanisms. nih.govnih.govacs.org

The regioselectivity of these HAT-based reactions is primarily governed by the stability of the resulting alkyl radical. For alkanes like this compound, the order of reactivity for C-H bonds is tertiary > secondary > primary, corresponding to the stability of the generated radical. nih.gov Therefore, photocatalytic functionalization would be expected to occur preferentially at the C2, C3, C5, and C8 positions.

| Photocatalyst Type | Mechanism | Typical Substrates | Predicted Major Site of Reaction on this compound |

|---|---|---|---|

| Decatungstate Anion (e.g., TBADT) | Hydrogen Atom Transfer (HAT) | Linear and Branched Alkanes, Cycloalkanes vapourtec.comacs.org | Tertiary C-H (C2, C3, C5, C8) |

| Uranyl Complexes (e.g., UO₂²⁺) | Hydrogen Atom Transfer (HAT) nih.gov | Cycloalkanes, Benzylic C-H bonds nih.gov | Tertiary C-H (C2, C3, C5, C8) |

| Cerium Salts (e.g., CeCl₃) | Ligand-to-Metal Charge Transfer (LMCT) followed by HAT nih.govacs.org | Methane, Ethane, Higher Alkanes nih.gov | Tertiary C-H (C2, C3, C5, C8) |

Transition Metal-Catalyzed C-H Bond Functionalization

Transition metal catalysis provides a versatile platform for the functionalization of alkanes, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.org The mechanisms of these reactions are diverse and highly dependent on the metal center, its ligand sphere, and the reaction conditions. youtube.com

Key mechanistic pathways for C-H activation by transition metals include:

Oxidative Addition: Typically involving electron-rich late transition metals, where the metal center inserts into the C-H bond, forming a metal-hydride and a metal-alkyl species. rsc.org

Electrophilic Activation: This pathway involves an electron-deficient late transition metal that coordinates to the alkane, weakening the C-H bond and facilitating proton abstraction. nih.gov

σ-Bond Metathesis: Common for early transition metals, this mechanism proceeds through a four-membered transition state to cleave the C-H bond. rsc.org

In the absence of directing groups, which are often used to achieve site-selectivity in complex molecules, the functionalization of a simple alkane like this compound is governed by inherent electronic and steric factors. nih.govrutgers.edu Some catalytic systems, particularly those involving rhodium-carbene intermediates, can show a preference for insertion into the sterically most accessible primary C-H bonds. acs.org Conversely, many palladium-catalyzed reactions favor functionalization at secondary and tertiary positions. nih.gov The development of catalysts that can selectively target a specific type of C-H bond, even the less reactive primary ones, is an area of active research. acs.org

| Catalyst System | General Selectivity Trend | Potential Application to this compound |

|---|---|---|

| Rhodium(II) Catalysts (Carbene Insertion) | 3° > 2° > 1° (can be tuned by ligand design) acs.org | Functionalization at tertiary positions, or potentially primary sites with specialized catalysts. |

| Palladium(II) Catalysts | Generally favors 2° and 3° C-H bonds nih.gov | Oxidative functionalization at secondary and tertiary positions. |

| Iridium Pincer Complexes | Terminal (1°) C-H bonds for linear alkanes rsc.org | Potential for dehydrogenation or functionalization at the terminal methyl group (C1). |

| Iron/Manganese Porphyrins | Radical-based, favors weaker C-H bonds (3° > 2° > 1°) rsc.org | Hydroxylation or other oxidative reactions at tertiary positions. |

Mechanistic Insights into Selective Oxidation of Saturated Hydrocarbons

The selective oxidation of saturated hydrocarbons to produce valuable oxygenates like alcohols, ketones, or carboxylic acids is a process of immense industrial importance. The primary challenge lies in controlling the reaction to prevent overoxidation to carbon dioxide and water. mdpi.com

The oxidation of alkanes is often initiated by a HAT event, generating an alkyl radical. nih.gov In the presence of an oxidant, typically molecular oxygen, this radical is rapidly trapped to form an alkylperoxyl radical (ROO•). The subsequent reaction cascade can be complex, but it generally involves the formation and decomposition of hydroperoxides (ROOH) or trihydroxides, which can lead to the desired oxygenated products. nih.gov

For a branched alkane like this compound, the initial hydrogen abstraction is most likely to occur at one of the tertiary C-H bonds (C2, C3, C5, or C8) due to the lower bond dissociation energy and the higher stability of the resulting tertiary radical. nih.gov This selectivity is a common feature in radical-mediated oxidation processes, including those initiated by ozone or catalyzed by metal complexes. nih.govresearchgate.net For instance, quantum chemical calculations on ozone-initiated oxidation show that tertiary C-H bonds are the most susceptible to attack. nih.gov The initially formed alkoxyl radical (RO•) can then undergo further reactions, such as β-scission (fragmentation of the carbon skeleton) or subsequent oxidation to yield ketones or alcohols. nih.gov

Theoretical and Computational Studies of 2,3,5,8 Tetramethyldecane

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its three-dimensional structure, conformational energies, and electronic distribution, independent of environmental effects.

Density Functional Theory (DFT) has become a widely used computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.org It is frequently applied to determine the geometries and conformational energies of branched alkanes due to its favorable balance of computational cost and accuracy. wikipedia.org

However, studies have shown that standard DFT functionals can produce systematic errors when calculating the isomerization and reaction energies of alkanes. researchgate.netacs.org This has been attributed to an inaccurate handling of medium-range electron correlation, particularly the attractive forces associated with 1,3-interactions (proto-branching). researchgate.net To address these shortcomings, newer functionals have been developed. Double-hybrid functionals, especially when combined with empirical dispersion corrections (like Grimme's D3), and long-range corrected functionals have demonstrated significantly improved accuracy for the conformational and thermochemical properties of alkanes. researchgate.netacs.orgacs.org For instance, dispersion-corrected double-hybrid functionals can achieve accuracy comparable to high-level CCSD(T) methods for conformational energies. researchgate.netacs.org

Interactive Table 1: Performance of Selected DFT Functionals for Alkane Properties

| Functional Type | Examples | Performance for Alkane Geometries & Energies | Reference |

| Standard GGA/Hybrid | B3LYP, PBE0 | Prone to systematic errors for isodesmic reaction energies and proto-branching. | researchgate.netacs.orgresearchgate.net |

| Double-Hybrid | B2GP-PLYP, B2K-PLYP | Renders conformational energies of CCSD(T) quality, especially with dispersion correction. | acs.org |

| Dispersion-Corrected | PBE-D3, B3LYP-D3 | Significantly improves the prediction of non-covalent interactions and thermochemistry. | researchgate.netosti.gov |

| Long-Range Corrected | LC-PBE | Successfully reproduces isodesmic reaction enthalpies where conventional DFT fails. | acs.org |

Ab initio (from first principles) methods solve the electronic Schrödinger equation without empirical parameters, offering a rigorous approach to understanding molecular systems. Methods such as Møller-Plesset perturbation theory (MP2) and, notably, coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" for calculating conformational energies in alkanes. acs.orgresearchgate.net

These high-level calculations serve as benchmarks for assessing the accuracy of more computationally efficient methods like DFT. acs.org For example, ab initio studies on molecules structurally related to 2,3,5,8-tetramethyldecane, such as 3,3-dimethylhexane, have been used to investigate conformational stability and rotational barriers. researchgate.net Such research has identified multiple stable conformers within a narrow energy range (e.g., four conformers within 1 kcal/mol for 3,3-dimethylhexane), highlighting the conformational complexity of branched alkanes. researchgate.net These studies are crucial for developing and validating the force fields used in molecular dynamics simulations. researchgate.net

Molecular Dynamics Simulations of Branched Alkane Systems

Molecular dynamics (MD) simulations compute the classical motion of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov This technique is invaluable for studying the condensed-phase properties and conformational dynamics of flexible molecules like this compound. nih.govaip.org

The accuracy of MD simulations is critically dependent on the quality of the underlying force field—a set of parameters and potential energy functions that describe the interactions between atoms. ethz.chcam.ac.uk Developing a transferable force field that can accurately model a wide variety of hydrocarbons, including linear, cyclic, and branched alkanes, has been a significant challenge. nih.gov

Several force fields have been specifically developed or refined to improve the simulation of branched alkanes:

OPLS-AA (Optimized Potentials for Liquid Simulations - All-Atom): Refinements to this force field, such as in the OPLS/2020 version, have focused on improving the prediction of thermodynamic (e.g., heats of vaporization) and transport (e.g., diffusion coefficients) properties for a broad range of linear and branched alkanes. nih.gov

NERD (Nath, Escobedo, and de Pablo Revised): This united-atom force field was extended to include parameters for branched hydrocarbons, showing good agreement with experimental data for vapor-liquid equilibria. aip.org

TLVMie (Tihic, Llovell, Vega, and Macias-Salinas): A more recent force field developed to provide highly accurate predictions of viscosity for linear, branched, and other types of hydrocarbons without extensive reliance on experimental data for parameterization. byu.edubyu.edu

TraPPE-UA (Transferable Potentials for Phase Equilibria - United Atom): A widely used force field for predicting the phase behavior of hydrocarbons and other organic molecules. byu.edu

Interactive Table 2: Comparison of Selected Force Fields for Alkanes

| Force Field | Model Type | Primary Application/Strength | Reference |

| OPLS/2020 | All-Atom | Broad applicability for thermodynamics and dynamics of liquid alkanes. | nih.gov |

| NERD | United-Atom | Vapor-liquid equilibria of linear and branched alkanes. | aip.org |

| TLVMie | United-Atom | High-accuracy viscosity predictions for pure components and mixtures. | byu.edubyu.edu |

| TraPPE-UA | United-Atom | Phase equilibria and thermodynamic properties. | byu.edursc.org |

MD simulations are extensively used to explore the relationship between molecular architecture and macroscopic properties in branched alkane systems. aip.orggatech.edu Studies comparing linear and branched alkanes, such as n-hexadecane versus the highly branched squalane (B1681988) (2,6,10,15,19,23-hexamethyltetracosane), reveal significant differences in their behavior, particularly under confinement. gatech.edu

Key findings from these simulations include:

Viscosity and Diffusion: Branching significantly impacts rheological properties. Simulations have shown that branched alkanes generally have a higher viscosity than their linear isomers at the same conditions. aip.org

Conformational Structure: MD simulations can track the population of different conformers and the rates of transition between them, providing insight into how molecular shape affects packing and dynamics in the liquid state. nih.gov

Solvation and Confinement: When confined between surfaces, linear alkanes tend to form more ordered layers, leading to pronounced oscillations in the solvation force as a function of distance. In contrast, the irregular shape of branched alkanes disrupts this layering, resulting in weaker force oscillations. gatech.edu

These simulations provide a fundamental understanding of how the specific branching pattern in this compound would influence its fluid properties, such as viscosity and behavior as a lubricant or solvent.

Predictive Modeling of Spectroscopic Properties from First Principles

Predicting spectroscopic properties from theoretical calculations is a powerful tool for interpreting experimental data and identifying molecular structures. Ab initio and DFT methods can be used to calculate vibrational frequencies, which correspond to peaks in infrared (IR) and Raman spectra.

Research has focused on developing scaled ab initio force fields, where calculated harmonic frequencies are adjusted by a set of scale factors to better match experimental anharmonic frequencies. researchgate.netresearchgate.net For instance, a scaled HF/6-31G* force field was optimized to reproduce 159 observed non-CH stretch vibrational bands across 10 different conformers of various branched alkanes with a root-mean-square deviation of only 6.1 cm⁻¹. researchgate.net This level of accuracy allows for confident assignment of spectral features to specific vibrational modes and conformers.

More recently, machine learning (ML) has emerged as a frontier in computational chemistry. uic.edu Machine-learned potentials, trained on large datasets of ab initio calculations (e.g., from DFT), can predict energies and forces with nearly the same accuracy as the underlying quantum mechanical method but at a fraction of the computational cost. cam.ac.ukresearchgate.net This approach enables the simulation of larger systems and longer timescales, facilitating the prediction of complex properties like viscosity and vibrational spectra of condensed phases from first principles. osti.govcam.ac.uk

Theoretical Infrared and Raman Vibrational Spectroscopy

Theoretical vibrational spectroscopy relies on computational models to predict the infrared (IR) and Raman spectra of a molecule. These spectra arise from the various vibrational modes of the molecule's chemical bonds. For alkanes, these modes are primarily associated with the stretching and bending of C-H and C-C bonds. libretexts.orglibretexts.org

The prediction of these spectra is commonly achieved using Density Functional Theory (DFT) methods, such as the B3LYP functional, combined with a suitable basis set (e.g., 6-31G*). spectroscopyonline.comd-nb.info The calculation determines the frequencies of the normal modes of vibration and their corresponding intensities in both IR and Raman spectra.

The selection rules for IR and Raman spectroscopy are different and complementary. kurouskilab.comlibretexts.org An IR absorption occurs when there is a change in the molecule's dipole moment during a vibration. A Raman signal is produced when a vibration causes a change in the molecule's polarizability. wiley.com For a molecule with little symmetry like this compound, most vibrational modes are active in both IR and Raman spectroscopy, though their intensities can vary dramatically. libretexts.org C-C stretching modes, for instance, tend to be more prominent in Raman spectra than in IR spectra. nih.gov

The primary vibrational modes for this compound include:

C-H Stretching: These vibrations from the methyl (CH₃) and methylene (B1212753) (CH₂) groups are typically observed in the 2850–3000 cm⁻¹ region. spectroscopyonline.com

C-H Bending: These include scissoring, rocking, and wagging motions. Scissoring vibrations for CH₂ and CH₃ groups are found around 1450–1470 cm⁻¹. libretexts.org Methyl C-H rocking vibrations appear in the 1350-1370 cm⁻¹ range. libretexts.org

C-C Stretching: The stretching of the carbon-carbon bonds that form the backbone of the molecule occurs over a broad range in the fingerprint region (800–1200 cm⁻¹). These signals are often weak in the IR spectrum but stronger in the Raman spectrum.

Below is a table of representative theoretical vibrational frequencies for the key functional groups in this compound, based on computational models for branched alkanes.

Interactive Table 1: Representative Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Asymmetric Stretching | -CH₃ | 2965 - 2955 | Medium | Medium |

| Symmetric Stretching | -CH₃ | 2880 - 2870 | Medium | Strong |

| Asymmetric Stretching | -CH₂- | 2930 - 2920 | Strong | Strong |

| Symmetric Stretching | -CH₂- | 2860 - 2850 | Medium | Medium |

| Asymmetric Bending (Scissoring) | -CH₃ | 1470 - 1460 | Medium | Medium |

| Symmetric Bending (Scissoring) | -CH₂- | 1460 - 1450 | Medium | Medium |

| Rocking | -CH₃ | 1370 - 1350 | Medium | Weak |

| Stretching | C-C | 1200 - 800 | Weak | Strong |

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Computational NMR spectroscopy is a vital tool for predicting the ¹H and ¹³C chemical shifts of organic molecules. The process involves calculating the nuclear magnetic shielding tensor for each nucleus in the molecule, often using DFT and methods like Gauge-Including Atomic Orbitals (GIAO). nih.gov The chemical shift (δ) is then determined by comparing the calculated shielding of a nucleus in the molecule to the shielding of a nucleus in a reference standard, typically tetramethylsilane (B1202638) (TMS). libretexts.org

The chemical environment, including electronegativity and magnetic anisotropy, dictates the shielding of a nucleus. libretexts.org In this compound, the carbon and hydrogen atoms exist in numerous distinct chemical environments due to the molecule's branched and asymmetrical structure. This leads to a complex NMR spectrum with many unique signals.

By analyzing the structure of this compound, one can identify the non-equivalent protons and carbons. The presence of methyl groups at various positions along the decane (B31447) chain (positions 2, 3, 5, and 8) results in a variety of electronic environments. For instance, the methyl carbons (and their attached protons) will have different chemical shifts depending on their proximity to other branches.

The predicted chemical shifts for the different types of carbon and hydrogen atoms in this compound, based on established computational models for branched alkanes, are presented in the following tables. mdpi.com

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Referenced to TMS)

| Carbon Atom(s) | Type | Predicted Chemical Shift (δ, ppm) |

| C1 | Primary (CH₃) | 10 - 12 |

| C2 | Tertiary (CH) | 34 - 36 |

| C3 | Tertiary (CH) | 38 - 40 |

| C4 | Secondary (CH₂) | 30 - 32 |

| C5 | Tertiary (CH) | 36 - 38 |

| C6 | Secondary (CH₂) | 26 - 28 |

| C7 | Secondary (CH₂) | 35 - 37 |

| C8 | Tertiary (CH) | 31 - 33 |

| C9 | Secondary (CH₂) | 22 - 24 |

| C10 | Primary (CH₃) | 13 - 15 |

| C2-Methyl | Primary (CH₃) | 15 - 17 |

| C3-Methyl | Primary (CH₃) | 18 - 20 |

| C5-Methyl | Primary (CH₃) | 19 - 21 |

| C8-Methyl | Primary (CH₃) | 21 - 23 |

Interactive Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Referenced to TMS)

| Proton(s) on Carbon | Type | Predicted Chemical Shift (δ, ppm) |

| C1 | Primary (CH₃) | 0.85 - 0.95 |

| C2 | Tertiary (CH) | 1.50 - 1.60 |

| C3 | Tertiary (CH) | 1.40 - 1.50 |

| C4 | Secondary (CH₂) | 1.20 - 1.35 |

| C5 | Tertiary (CH) | 1.45 - 1.55 |

| C6 | Secondary (CH₂) | 1.15 - 1.25 |

| C7 | Secondary (CH₂) | 1.10 - 1.20 |

| C8 | Tertiary (CH) | 1.60 - 1.70 |

| C9 | Secondary (CH₂) | 1.25 - 1.40 |

| C10 | Primary (CH₃) | 0.88 - 0.98 |

| C2-Methyl | Primary (CH₃) | 0.80 - 0.90 |

| C3-Methyl | Primary (CH₃) | 0.82 - 0.92 |

| C5-Methyl | Primary (CH₃) | 0.84 - 0.94 |

| C8-Methyl | Primary (CH₃) | 0.86 - 0.96 |

These predicted values serve as a guide for the interpretation of experimental NMR data and demonstrate the utility of computational methods in characterizing complex molecular structures.

Advanced Analytical Methodologies for 2,3,5,8 Tetramethyldecane in Research Contexts

High-Resolution Chromatographic Separations

High-resolution chromatography is fundamental to separating 2,3,5,8-tetramethyldecane from a multitude of other structurally similar compounds present in complex samples like crude oil or biological extracts.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Isomer Resolution

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that offers significantly enhanced separation capacity compared to conventional one-dimensional GC. numberanalytics.comtaylorandfrancis.comcopernicus.org This method utilizes two columns with different separation mechanisms, providing a more detailed analysis of complex mixtures. numberanalytics.com The first-dimension column typically separates compounds based on their volatility, while the second-dimension column provides a rapid, secondary separation based on polarity. numberanalytics.com This orthogonal separation allows for the resolution of isomers that would co-elute in a single-column system. copernicus.org

In the context of analyzing this compound, which has a molecular formula of C14H30, GCxGC is instrumental in separating it from its numerous isomers. nist.govnist.gov For instance, in petroleum analysis, GCxGC can effectively separate different classes of hydrocarbons, such as linear, branched, and cyclic alkanes. taylorandfrancis.comconcawe.eu Research has demonstrated the capability of GCxGC to separate and tentatively identify hundreds of compounds in complex samples, including various methyl-branched alkane isomers. copernicus.orguliege.be The structured nature of GCxGC chromatograms, where chemically related compounds often appear in the same region, aids in the identification of specific compound classes.

Table 1: GCxGC Systems for Branched Alkane Analysis

| Parameter | First Dimension Column | Second Dimension Column | Modulator Type | Detector | Application |

| Typical Setup | Non-polar (e.g., polydimethylsiloxane) | Semi-polar to polar (e.g., polyethylene (B3416737) glycol) | Thermal | Flame Ionization Detector (FID), Time-of-Flight Mass Spectrometer (TOF-MS) | Petroleum, Environmental, Metabolomics |

Chiral Gas Chromatography for Enantiomeric Analysis of Branched Alkanes

This compound possesses multiple chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Chiral gas chromatography is a specialized technique used to separate these enantiomers. mdpi.comresearchgate.net This method employs a chiral stationary phase (CSP), typically based on derivatized cyclodextrins, which interacts differently with each enantiomer, leading to their separation. mdpi.comchromatographyonline.comgcms.cz

The separation of branched hydrocarbon enantiomers can be challenging due to their lack of functional groups. researchgate.net However, advancements in CSPs, such as those using permethylated β-cyclodextrin, have enabled the resolution of various chiral alkanes. mdpi.com The ability to separate enantiomers is critical in certain research areas, such as geochemistry, where the enantiomeric ratio of specific biomarkers can provide information about the origin and history of organic matter. mdpi.comresearchgate.net While direct enantioselective analysis of this compound is not widely documented, the principles and successes in separating other chiral branched alkanes, like 4-methyloctane, demonstrate the feasibility of this approach. mdpi.comresearchgate.net The choice of the specific cyclodextrin (B1172386) derivative and the chromatographic conditions, such as temperature, are crucial for achieving successful enantiomeric separation. chromatographyonline.comsigmaaldrich.com

Mass Spectrometric Techniques for Structural Elucidation (Beyond Basic Identification)

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of compounds separated by chromatography. For complex molecules like this compound, advanced MS techniques are required to go beyond simple identification and confirm molecular formulas and study fragmentation behaviors.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of an unknown compound. oup.comchemrxiv.org This capability is particularly valuable when analyzing complex mixtures where multiple compounds may have the same nominal mass but different exact masses due to their distinct elemental formulas. For this compound, with a molecular formula of C14H30, HRMS can confirm this composition by measuring its monoisotopic mass with high precision (198.23475 Da). nist.govnih.gov This level of accuracy helps to distinguish it from other co-eluting compounds with different elemental makeups. While electron ionization (EI) is a common technique, it often leads to extensive fragmentation and a weak or absent molecular ion for highly branched alkanes. jove.comic.ac.uk Soft ionization techniques can be coupled with HRMS to preserve the molecular ion, facilitating accurate molecular formula determination. norlab.com

Table 2: High-Resolution Mass Data for this compound

| Property | Value | Source |

| Molecular Formula | C14H30 | nist.govnist.gov |

| Molecular Weight | 198.3880 g/mol | nist.govnist.gov |

| Monoisotopic Mass | 198.234750957 Da | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is a powerful technique for probing the structure of ions by inducing their fragmentation within the mass spectrometer. ajrconline.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a major fragment ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. This provides detailed information about the connectivity of the atoms within the molecule.

Hyphenated Analytical Systems for Complex Hydrocarbon Mixtures

The analysis of this compound in real-world samples, such as petroleum distillates or environmental samples, almost invariably involves its presence within a highly complex matrix. ifpenergiesnouvelles.fr Hyphenated analytical systems, which combine two or more analytical techniques, are essential for unraveling these intricate mixtures. ajrconline.orgifpenergiesnouvelles.frresearchgate.net

The most common and powerful hyphenated system for this purpose is gas chromatography-mass spectrometry (GC-MS). numberanalytics.comresearchgate.net The gas chromatograph separates the volatile components of the mixture, and the mass spectrometer provides identification and structural information for each separated compound. numberanalytics.com The use of GC coupled with high-resolution time-of-flight mass spectrometry (GC-TOF-MS) is particularly advantageous for complex samples, as it allows for the rapid acquisition of full-mass-range spectra with high sensitivity and mass accuracy. uliege.be

Furthermore, the coupling of comprehensive two-dimensional gas chromatography with mass spectrometry (GCxGC-MS) represents one of the most advanced hyphenated systems for detailed hydrocarbon analysis. numberanalytics.comtaylorandfrancis.comifpenergiesnouvelles.fr This combination leverages the superior separation power of GCxGC with the definitive identification capabilities of MS. numberanalytics.com Such systems are capable of separating and identifying thousands of individual components in a single analysis, making them indispensable for the in-depth characterization of complex hydrocarbon mixtures containing trace amounts of specific compounds like this compound. taylorandfrancis.comifpenergiesnouvelles.fr

GC-MS/MS for Enhanced Selectivity and Sensitivity

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) represents a significant advancement over conventional single quadrupole GC-MS for the analysis of trace compounds in complex samples. up.ac.zachromatographyonline.com While GC provides the initial separation of compounds, the power of MS/MS lies in its ability to perform an additional dimension of mass analysis, which drastically enhances selectivity and, consequently, sensitivity. nih.gov

In a typical GC-MS/MS setup, two mass analyzers are used in sequence, separated by a collision cell. nih.gov For a compound like this compound, a specific precursor ion from the initial mass spectrum is selected by the first analyzer. This precursor ion is then fragmented further in the collision cell through interaction with an inert gas. The second mass analyzer then scans these resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific to the target analyte's chemical structure.

The primary advantage of this technique is the reduction of chemical noise and matrix interference. up.ac.za In the analysis of biological or environmental samples where this compound might be present, co-eluting compounds can share common ions in a standard GC-MS analysis, leading to inaccurate identification or quantification. up.ac.za GC-MS/MS overcomes this by creating a unique transition (precursor ion → product ion) for the target compound, effectively filtering out interfering signals. nih.gov This increased selectivity results in a superior signal-to-noise ratio, which allows for much lower limits of detection and quantification, a critical requirement for metabolomics and biomarker discovery studies. chromatographyonline.comnih.gov The analysis of alkanes, which produce characteristic fragmentation patterns of peaks separated by 14 mass units (representing CH2 groups), benefits from the cleanup capabilities of MS/MS. libretexts.org

Development of Automated Workflows for Hydrocarbon Analysis

The analysis of large sample cohorts in metabolomics or environmental monitoring necessitates high-throughput capabilities, driving the development of automated analytical workflows. Traditional methods for hydrocarbon analysis often involve laborious, time-consuming, and solvent-intensive manual extraction steps. researchgate.net Recent advancements have focused on automating the entire process from sample preparation to final data acquisition.

One significant development is the use of automated solid-liquid extraction systems, which can dramatically reduce preparation time. researchgate.net A study on the analysis of n-alkanes in plant and fecal matter demonstrated the successful implementation of an automated extraction method using elevated temperature and pressure. researchgate.net This approach reduced the extraction time to just 30 minutes per sample, a substantial improvement over the 24 hours required for traditional saponification and liquid-liquid extraction techniques. researchgate.net Furthermore, this automated workflow minimized the consumption of extraction solvents to 10 mL per sample. researchgate.net

Such automated systems can be seamlessly coupled with GC-MS or GC-MS/MS instruments, creating a streamlined workflow that enhances reproducibility and reduces the potential for human error. For the analysis of hydrocarbons like this compound, this means that a larger number of samples can be processed with greater consistency. The development of standardized and automated VOC analysis is seen as a crucial step for facilitating future research and comparing results between different studies. nih.gov These integrated systems often include automated data processing, where software can identify and quantify target compounds based on pre-defined retention times and mass spectra, further accelerating the research cycle.

Data in the table is based on findings for n-alkane analysis as reported in scientific literature. researchgate.net

Environmental Occurrence and Geochemical Significance of 2,3,5,8 Tetramethyldecane

Distribution in Petroleum and Natural Hydrocarbon Deposits

The complex composition of crude oil includes a vast array of hydrocarbon compounds, which are broadly categorized into alkanes (paraffins), cycloalkanes (naphthenes), and aromatic hydrocarbons. blogspot.comvliz.be Alkanes, which can be either straight-chain (normal alkanes) or branched (isoalkanes), are major constituents of most crude oils, with carbon numbers typically ranging from C1 to C35, though they can be as high as C60 or more. nih.gov The specific distribution of these compounds, including branched alkanes like 2,3,5,8-tetramethyldecane, provides valuable information about the origin and history of the petroleum.

Branched Alkane Composition in Crude Oils and Petroleum Fractions

Branched alkanes are a significant component of the saturated hydrocarbon fraction of crude oil. blogspot.com Their structures can vary from simple, single-branched isomers to highly complex, multi-branched molecules. The relative abundance and specific types of branched alkanes can differ significantly between crude oils from different sources. vliz.benih.gov This variability is influenced by the original organic matter that formed the petroleum and the geological processes it has undergone. blogspot.com

General Composition of Crude Oil

| Component | Percentage by Weight | Description |

|---|---|---|

| Carbon | 80-87% | The primary elemental component of petroleum. vliz.be |

| Hydrogen | 10-15% | The second most abundant element in petroleum. vliz.be |

| Sulfur | 0-10% | Content can vary widely depending on the source. vliz.benih.gov |

| Nitrogen | 0-1% | Generally present in small amounts. vliz.benih.gov |

| Oxygen | 0-5% | Found in various organic compounds within crude oil. vliz.benih.gov |

| Metals | Trace amounts | Includes elements like vanadium, nickel, iron, and copper. vliz.be |

Geochemical Fingerprinting and Source Rock Characterization using Branched Alkanes

The detailed analysis of hydrocarbon composition, including branched alkanes, serves as a powerful tool for "geochemical fingerprinting." This technique allows for the identification and correlation of oils to their source rocks. tandfonline.comspe.org The unique distribution of specific biomarker compounds, which are complex molecules derived from once-living organisms, provides a fingerprint of the oil's origin. tandfonline.com

Microbial Degradation Pathways of Branched Alkanes in Environmental Systems

Hydrocarbons, including branched alkanes, can be degraded by a wide variety of microorganisms, such as bacteria, fungi, and algae. slideshare.netresearchgate.netresearchgate.net This natural process of biodegradation is a key mechanism for the removal of petroleum pollutants from the environment. sid.ir The rate and extent of degradation are dependent on the complexity of the hydrocarbon structure and environmental conditions. slideshare.net

Aerobic and Anaerobic Biodegradation Mechanisms of Branched Hydrocarbons

The microbial breakdown of alkanes can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. researchgate.netnih.gov

Aerobic Degradation: In the presence of oxygen, the initial step in alkane degradation is typically the oxidation of the molecule, catalyzed by enzymes called oxygenases. asm.orgenviro.wiki This introduces an oxygen atom into the hydrocarbon, forming an alcohol. mdpi.com This initial activation is often the rate-limiting step. enviro.wiki For branched alkanes, the presence of methyl groups can hinder microbial attack, making them generally more resistant to degradation than their straight-chain counterparts. uni-greifswald.de However, many microorganisms have evolved pathways to degrade these more complex structures. researchgate.net

Anaerobic Degradation: In the absence of oxygen, microorganisms utilize other electron acceptors such as nitrate, sulfate, or carbon dioxide to oxidize hydrocarbons. slideshare.netnih.govfrontiersin.org Anaerobic degradation is generally a slower process than aerobic degradation. enviro.wiki The activation of alkanes under anaerobic conditions involves different biochemical reactions, such as the addition to fumarate. frontiersin.org

Identification of Alkane-Degrading Microorganisms and Enzymes

A diverse range of microorganisms is capable of degrading alkanes. researchgate.netnih.gov Some bacteria, often referred to as hydrocarbonoclastic bacteria (HCB), are highly specialized for this process. nih.gov Genera known for their alkane-degrading capabilities include Pseudomonas, Acinetobacter, Rhodococcus, and Alcanivorax. researchgate.netsid.ir

The key enzymes involved in the initial step of aerobic alkane degradation are alkane hydroxylases. sid.irmdpi.com These enzymes belong to several families, including cytochrome P450 monooxygenases and the AlkB family of integral membrane non-heme iron monooxygenases. researchgate.netnih.gov Different enzymes have preferences for alkanes of different chain lengths. For example, AlkB is often involved in the degradation of medium-chain alkanes (C5–C17), while other enzymes like AlmA are responsible for the degradation of long-chain alkanes. sid.irnih.gov

Key Enzymes in Aerobic Alkane Degradation

| Enzyme Family | Typical Substrate Range | Example |

|---|---|---|

| Methane Monooxygenases | Short-chain alkanes (C2-C4) | Related enzymes found in short-chain alkane degraders. nih.gov |

| Alkane Hydroxylase (AlkB) | Medium-chain alkanes (C5-C17) | A well-studied integral membrane non-heme iron monooxygenase. asm.orgnih.gov |

| Cytochrome P450s | Medium-chain alkanes (C5-C17) | Soluble enzymes also involved in medium-chain alkane degradation. nih.gov |

| Flavin Binding Monooxygenase (AlmA) | Long-chain alkanes (C20-C32) | Important for the degradation of longer n-alkanes. sid.irasm.org |

| Long-chain alkane hydroxylase (LadA/B) | Long-chain alkanes (C15-C36) | Oxidizes longer chain alkanes. asm.org |

Atmospheric Chemistry and Environmental Fate of Branched Alkanes

Branched alkanes, like other volatile organic compounds (VOCs), can be released into the atmosphere from various sources, including petroleum evaporation and incomplete combustion. Once in the atmosphere, their environmental fate is governed by chemical reactions, primarily with hydroxyl radicals (•OH). These reactions initiate the atmospheric oxidation of the alkanes, leading to the formation of various secondary pollutants, including ozone and particulate matter.

The reactivity of an alkane in the atmosphere is influenced by its structure. Branched alkanes generally have higher reaction rates with •OH radicals compared to their linear counterparts of the same carbon number. This is because the C-H bonds at tertiary carbon atoms (a carbon atom bonded to three other carbon atoms) are weaker and more susceptible to hydrogen abstraction by the •OH radical.

Photochemical Oxidation Processes in the Atmosphere

The primary atmospheric loss process for alkanes like this compound is through photochemical oxidation initiated by hydroxyl (OH) radicals during the day. peerj.com This process involves a complex series of reactions that transform the parent hydrocarbon into various oxygenated products, some of which can contribute to the formation of secondary atmospheric pollutants.

The general mechanism for the OH-initiated oxidation of a branched alkane such as this compound can be outlined as follows:

Hydrogen Abstraction: The process begins with the abstraction of a hydrogen atom from a carbon atom in the this compound molecule by an OH radical, forming an alkyl radical (R•) and a water molecule. The site of hydrogen abstraction is influenced by the stability of the resulting alkyl radical, with tertiary C-H bonds being more susceptible to abstraction than secondary or primary C-H bonds.

Formation of Peroxy Radicals: The resulting alkyl radical rapidly reacts with molecular oxygen (O2), which is abundant in the atmosphere, to form an alkyl peroxy radical (RO2•).

Fate of Peroxy Radicals: The fate of the RO2• radical is crucial in determining the subsequent products and depends on the concentration of nitrogen oxides (NOx).

In high-NOx environments , typically found in urban and polluted areas, the RO2• radical will predominantly react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO2).

In low-NOx environments , characteristic of remote and pristine regions, the RO2• radical is more likely to react with the hydroperoxy radical (HO2•) to form a hydroperoxide (ROOH) or with another RO2• radical.

Reactions of Alkoxy Radicals: The alkoxy radical (RO•) is a key intermediate that can undergo several reaction pathways:

Decomposition: For branched alkanes, alkoxy radicals can readily decompose, breaking a carbon-carbon bond and leading to the formation of smaller, more volatile carbonyl compounds and a new alkyl radical. peerj.com This fragmentation is a significant pathway for branched alkanes.

Isomerization: The alkoxy radical can undergo a 1,5-H shift isomerization, where a hydrogen atom from a carbon atom five positions away is transferred to the oxygen atom, forming a hydroxyalkyl radical. This can lead to the formation of multifunctional, less volatile products.

Reaction with O2: The alkoxy radical can also react with O2, though this is generally a slower process for saturated alkanes compared to decomposition or isomerization.

The branching structure of this compound, with methyl groups at the 2, 3, 5, and 8 positions, provides multiple sites for OH radical attack and influences the subsequent reactions of the resulting alkoxy radicals. The presence of tertiary carbons would likely lead to rapid fragmentation upon oxidation.

Although specific experimental data for this compound is unavailable, the table below illustrates the general types of products expected from the photochemical oxidation of branched alkanes.

| Reactant/Intermediate | Key Reaction Pathway | General Products | Atmospheric Significance |

| This compound + OH | Hydrogen Abstraction | Alkyl Radical (R•) + H2O | Initiation of oxidation |

| R• + O2 | Addition | Alkyl Peroxy Radical (RO2•) | Key intermediate |

| RO2• + NO | Reaction | Alkoxy Radical (RO•) + NO2 | Dominant in high-NOx |

| RO2• + HO2 | Reaction | Hydroperoxide (ROOH) + O2 | Dominant in low-NOx |

| RO• | Decomposition | Carbonyls + Alkyl Radicals | Fragmentation, increased volatility |

| RO• | Isomerization | Hydroxyalkyl Radical | Formation of multifunctional products |

Modeling Secondary Organic Aerosol Formation from Branched Alkane Oxidation

Secondary organic aerosols (SOAs) are a significant component of atmospheric particulate matter and are formed from the oxidation of volatile organic compounds (VOCs) like this compound. nist.gov Modeling the formation of SOA from branched alkanes is complex due to the vast number of potential oxidation products and their varying properties.

Models like the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model and the Generator for Explicit Chemistry and Kinetics of Organics in the Atmosphere (GECKO-A) are used to predict SOA formation from hydrocarbon precursors. semanticscholar.orgsmolecule.com These models simulate the multi-generational oxidation chemistry in the gas phase and the subsequent partitioning of low-volatility products to the aerosol phase. smolecule.comnist.gov

Key factors influencing the modeling of SOA formation from branched alkanes include:

Molecular Structure: The branching of an alkane's carbon skeleton is a dominant factor in determining its SOA yield. semanticscholar.org Generally, branched alkanes tend to produce more volatile oxidation products compared to linear alkanes with the same number of carbon atoms. smolecule.com This can lead to lower SOA yields for branched alkanes.

NOx Levels: The concentration of NOx significantly impacts the oxidation pathways and, consequently, the SOA yield. nih.gov Different reaction channels dominating in high-NOx versus low-NOx conditions lead to products with different volatilities.

Autoxidation: Some peroxy radicals can undergo autoxidation, a series of intramolecular hydrogen shifts and oxygen additions, leading to the formation of highly oxygenated molecules (HOMs). nist.gov These HOMs have very low volatility and can contribute significantly to SOA formation. The branching structure of an alkane can affect its ability to undergo autoxidation. nist.gov

While there are no specific modeling studies for this compound, models like UNIPAR have been extended to simulate SOA formation from various branched alkanes by extrapolating from the behavior of linear alkanes and applying reduction factors to account for the effects of methyl branching on autoxidation. nih.govnist.gov These modeling efforts indicate that branched alkanes are important SOA precursors, particularly in urban environments where they are emitted in significant quantities. nist.gov

The table below summarizes the key inputs and outputs of a typical model used to simulate SOA formation from branched alkanes.

| Model Component | Description | Relevance to this compound (Hypothetical) |

| Input Parameters | ||

| Precursor Identity | The specific branched alkane being modeled. | This compound |

| NOx Concentration | Defines the chemical regime (high-NOx vs. low-NOx). | Would determine the dominant RO2• reaction pathways. |

| OH Concentration | The concentration of the primary oxidant. | Drives the initial rate of oxidation. |

| Temperature | Affects reaction rates and partitioning. | Influences product volatility and SOA yield. |

| Model Processes | ||

| Gas-Phase Chemistry | Explicit or near-explicit chemical mechanisms for oxidation. | Would simulate the formation of various oxygenated products from this compound. |

| Gas-Particle Partitioning | The process by which low-volatility gases condense to form aerosols. | The volatility of the oxidation products would determine their likelihood of partitioning to the aerosol phase. |

| Aerosol-Phase Reactions | Chemical reactions occurring within the aerosol particles. | Further reactions could alter the composition and properties of the SOA. |

| Output | ||

| SOA Yield | The mass of aerosol formed per mass of precursor reacted. | Would likely be lower than a linear C14 alkane due to fragmentation. |

| SOA Composition | The chemical makeup of the formed aerosol. | Expected to consist of a complex mixture of multifunctional compounds. |

Applications As a Research Standard and in Advanced Fuel Chemistry Studies

Utilization as a Reference Standard in Analytical Chemistry

In analytical chemistry, the availability of pure, well-characterized compounds is fundamental for the accurate identification and quantification of substances in complex samples. 2,3,5,8-Tetramethyldecane is utilized as a reference standard, particularly in chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for analyzing complex hydrocarbon mixtures. The definitive identification of a compound like this compound in a sample is achieved by comparing its retention time and mass spectrum to that of a certified reference standard. This process is crucial for quality assurance in various fields.

For instance, this compound has been identified as a volatile organic compound (VOC) emitted from particleboards made with recycled automotive plastics from fuel tanks. mdpi.com It has also been detected in the chemical signature of particle emissions from marine vessels operating on gas oil, where its emission factor was found to be significantly higher at lower engine loads. mdpi.com Furthermore, it is a known component in fuels produced through the pyrolysis of waste plastics. researchgate.net In these contexts, a pure standard is essential for calibrating the analytical instruments to ensure the reported findings are accurate and reproducible. The mass spectrum of this compound is available in reference libraries such as the NIST Chemistry WebBook, which are compiled from the analysis of pure standards and used for compound identification. nist.govnist.gov

Table 1: Detection of this compound in Various Analytical Contexts

| Sample Matrix | Analytical Context | Source(s) |

| Fuel from Waste Plastic | Characterization of alternative fuel composition | researchgate.net |

| Marine Engine Emissions | Analysis of particle-bound chemical species in exhaust | mdpi.com |

| Volatile Organic Compounds (VOCs) | Measurement of emissions from composite materials with recycled plastics | mdpi.com |

| Plant Extracts | Phytochemical analysis of Opuntia megarrhiza | peerj.com |

Detailed Hydrocarbon Analysis (DHA) and PIANO (Paraffins, Isoparaffins, Aromatics, Naphthenes, Olefins) analysis are standard methods used in the petroleum industry to characterize fuels like gasoline. These methods provide a comprehensive breakdown of the individual hydrocarbon components, which is critical for assessing fuel quality, performance, and compliance with regulations.

For these analyses to be precise, calibration standards containing a wide array of known hydrocarbons are required. As a highly branched C14 isoparaffin, this compound is a relevant component for inclusion in these complex calibration mixtures. Its presence in alternative fuels and petroleum products necessitates its inclusion in analytical standards to ensure a complete and accurate characterization of the fuel's composition. researchgate.netncat.edu

Role in Fundamental Fuel Chemistry Research

The structure of fuel molecules significantly influences their combustion properties. Branched alkanes are of particular interest in fuel science for their potential to improve engine performance and efficiency.

Branched-chain alkanes, or isoparaffins, are known to have higher octane (B31449) numbers than their straight-chain (n-paraffin) counterparts. This means they are more resistant to knocking or auto-ignition, allowing for higher compression ratios in an engine, which can lead to greater power output and efficiency. The highly branched structure of this compound is characteristic of a molecule that would contribute positively to the octane rating of a fuel blend. smolecule.com

Its identification in engine exhaust demonstrates its direct involvement in the combustion process. mdpi.com Research into the combustion of specific isomers like this compound helps scientists build more accurate kinetic models of fuel behavior, predict emissions, and design fuels with optimized performance characteristics.

There is significant research focused on producing renewable "drop-in" fuels from biomass that are chemically similar to conventional petroleum fuels. mdpi.com Several pathways, such as the Fischer-Tropsch (F-T) process and the hydrotreating of esters and fatty acids (HEFA), are used to convert biomass-derived synthesis gas (syngas) or oils into alkanes suitable for jet fuel and diesel. skynrg.cometipbioenergy.eu

A key goal in these synthesis processes is to produce a high proportion of branched alkanes (iso-alkanes) to meet specifications for cold-flow properties and combustion quality required for aviation and diesel fuels. nih.gov The compound this compound has been identified as one of the specific branched alkanes produced via the Fischer-Tropsch synthesis route. ncat.edu Its formation in such processes confirms that catalytic conversion of biomass can generate the complex, highly-branched hydrocarbon structures desired for high-performance renewable fuels.

Contribution to the Understanding of Complex Hydrocarbon Systems

The study of this compound contributes to a broader understanding of complex hydrocarbon systems, from industrial processes to environmental and biological systems. Its detection serves as a chemical marker that provides insight into the origins and transformation of organic matter.

For example, its presence in fuel derived from plastic waste helps characterize the products of pyrolytic degradation. researchgate.neticm.edu.pl Its emission from marine engines provides data for modeling the environmental impact of shipping. mdpi.com The compound has also been identified in natural products, such as in extracts from the plant Opuntia megarrhiza, indicating its synthesis through biological pathways. peerj.com In medicine, it has been noted as a branched-chain alkane whose levels can be elevated due to oxidative stress, linking it to metabolic processes. mdpi.comnih.govebi.ac.uk By tracking this specific molecule across different systems, researchers can better understand the complex chemical processes of fuel synthesis, combustion, and even biological metabolism.

Model Compound in Petroleum Chemistry Research

In the realm of petroleum chemistry, this compound serves as a representative model for highly branched alkanes found in crude oil and its refined products. The study of such compounds is crucial for understanding and optimizing refining processes, fuel performance, and the environmental impact of fuel emissions.

Research has identified this compound as a component in various fuels and related materials. For instance, it has been listed as a typical isoparaffin present in hydrotreated petroleum distillates, which are used as inert ingredients in pesticide formulations. epa.gov A detailed analysis of aviation fuels also identified this compound among a list of branched alkanes, highlighting its relevance in the composition of complex fuel mixtures. ncat.edu

Furthermore, studies on the chemical composition of exhaust particles from marine engines have detected this compound. mdpi.com In one study, the emission factor of this compound was found to be significantly higher at low engine loads compared to high loads, indicating its potential as a marker for specific combustion conditions. mdpi.com The use of a fuel additive was shown to decrease its emission, suggesting that understanding the behavior of such model compounds can aid in the development of cleaner-burning fuels and emission control technologies. mdpi.com

The compound has also been identified in the analysis of volatile organic compounds (VOCs) emitted from recycled automotive plastics when heated. mdpi.com Specifically, it was a dominant compound in the emissions from particleboards made with certain types of automotive plastics, demonstrating its presence in materials derived from petroleum products and its potential release into the environment. mdpi.com

Insights into Polymeric and Thermal Degradation Processes

This compound is frequently detected as a product of the thermal and catalytic degradation of polymers, particularly polyolefins like polyethylene (B3416737) and polypropylene. Its formation provides valuable insights into the complex chemical reactions that occur during these processes, which are central to chemical recycling and waste-to-fuel technologies.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) studies have consistently identified this compound in the pyrolysates of various plastic wastes. For example, it was detected in the catalytic pyrolysis of packaging materials and prescription medicine bottles. mdpi.com The presence and yield of this branched alkane can be influenced by factors such as reaction temperature and the type of catalyst used. mdpi.com In one instance, the amount of this compound increased when the pyrolysis temperature of a packaging material was raised from 500 to 600 °C in the presence of a catalyst. mdpi.com

The compound has also been identified in the pyrolysis oil obtained from low-density polyethylene (LDPE) and other mixed plastic wastes. researchgate.netscribd.comicm.edu.pl Its formation is attributed to the random scission of C-C bonds within the polymer backbone, followed by intermolecular hydrogen transfer reactions. researchgate.net The detection of this compound and other branched hydrocarbons helps researchers to construct detailed reaction mechanisms for polymer degradation.

The following table summarizes the detection of this compound in various polymer degradation studies, highlighting its role as a common product and a marker for specific degradation pathways.

| Plastic Source | Degradation Method | Key Findings | Reference |

| Packaging Materials (PM) | Catalytic Pyrolysis (FCC catalyst) | Detected at 6.7% area at 600 °C. | mdpi.com |

| Prescription Medicine Bottles (MB) | Catalytic Pyrolysis (Y-zeolite) | Detected at 6.8% area at 600 °C. | mdpi.com |

| Mixed Plastic Waste (IPW1) | Non-catalytic Pyrolysis | Detected at 12% area. | mdpi.com |

| Low-Density Polyethylene (LDPE) | Slow Pyrolysis | Identified as a component of the pyro-oil. | scribd.com |

| Cylinder Lattice Plastic | Thermal Degradation | Identified in the resulting liquid fuel. | icm.edu.pl |

| Polypropylene (PP) | Solvothermal Liquefaction | Detected as a minor product. | whiterose.ac.uk |

| Recycled Automotive Plastics | Thermal Desorption | Identified as a dominant VOC emission. | mdpi.com |

These studies collectively underscore the importance of this compound as a model compound. Its appearance in the products of polymer degradation provides a window into the fundamental chemical transformations occurring, which is critical for designing more efficient recycling processes and for understanding the formation of complex hydrocarbon mixtures from waste materials.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying 2,3,5,8-Tetramethyldecane in complex mixtures such as essential oils or pyrolysis products?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary technique for identification. For example, in studies of Perilla frutescens essential oils, GC-MS detected this compound at a retention index of 1156, with spectral matching against NIST or Wiley libraries . In pyrolysis studies, Py-GC/MS analysis quantified the compound at 2.693% relative content in cellulose degradation products, emphasizing the need for optimized temperature programs and column selectivity .

Q. How is this compound generated in laboratory settings, such as pyrolysis or thermal degradation reactions?

- Methodological Answer : The compound forms during controlled thermal decomposition of cellulosic polysaccharides. Pyrolysis experiments at 500–800°C under inert atmospheres (e.g., helium) produce branched alkanes like this compound via radical recombination. Reaction parameters (temperature, heating rate) must be calibrated to minimize side products .

Q. What challenges arise in isolating this compound from natural product extracts, and how can they be mitigated?

- Methodological Answer : Co-elution with structurally similar alkanes (e.g., 3,7-Dimethyldecane) complicates isolation. Strategies include:

- Fractional distillation coupled with GC-MS-guided collection.

- Preparative chromatography using silver-impregnated silica columns to exploit differences in π-complexation for branched alkane separation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in physicochemical data (e.g., adsorption efficiency) for this compound across experimental conditions?

- Methodological Answer : Contradictory adsorption results (e.g., 40–60% removal efficiency across mesoporous silicas) require cross-validation:

- Replicate studies under standardized conditions (pH 7, 25°C).

- Characterize material porosity (BET analysis) to correlate surface area with adsorption capacity.

- Use isotopic labeling (e.g., deuterated analogs) to track compound-matrix interactions .

Q. What strategies are effective in elucidating degradation pathways of this compound under thermal or oxidative stress?

- Methodological Answer :

- Thermal Degradation : Conduct time-resolved Py-GC/MS to identify intermediate radicals (e.g., methyl or ethyl fragments) and recombination products.

- Oxidative Pathways : Use FTIR or Raman spectroscopy to monitor C-H bond cleavage and carbonyl formation in ozone-rich environments .

Q. How can adsorption studies using mesoporous silicas be optimized for this compound removal from aqueous systems?

- Methodological Answer :

- Material Optimization : Functionalize silicas with amine/thiol groups (e.g., MCF-NH2/SH) to enhance hydrophobic interactions, achieving >50% adsorption in spiked rainwater .